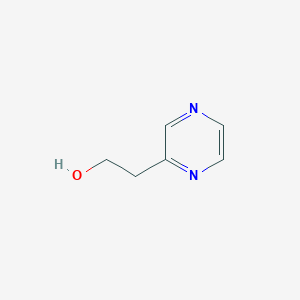

2-(Pyrazin-2-yl)ethanol

Beschreibung

Overview of Pyrazine (B50134) Heterocycles in Medicinal Chemistry and Materials Science

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in the development of compounds for both medicinal chemistry and materials science. mdpi.comtandfonline.com Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. nih.govbenthamdirect.comijrpc.com In fact, several pyrazine-containing compounds have been successfully developed into clinically used pharmaceuticals. benthamdirect.comnih.gov The unique electronic properties of the pyrazine ring, characterized by an electron-deficient aromatic system, contribute to its diverse applications.

In the realm of materials science, pyrazine derivatives are utilized in the creation of dyes, luminescent materials, and organic semiconductors. ijrpc.com Their ability to participate in various chemical reactions, such as Suzuki and Buchwald-Hartwig coupling, makes them versatile building blocks for more complex molecular architectures. tandfonline.com The structural features of pyrazine also allow for its use in the synthesis of polymers and resins.

Significance of Structural Modifications in Pyrazine Derivatives for Biological Activity

The biological activity of pyrazine derivatives can be significantly influenced by structural modifications to the pyrazine ring. rsc.org Altering the substituents on the pyrazine core allows for the fine-tuning of a compound's pharmacological profile, including its potency and selectivity. nih.govrsc.org Research has shown that even minor changes to the structure can lead to substantial differences in biological effects.

For instance, the introduction of different functional groups can enhance the antimicrobial or anticancer properties of pyrazine-based molecules. nih.govnih.gov The position of these substituents on the pyrazine ring is also critical in determining the compound's interaction with biological targets. This principle of structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the design of new and more effective therapeutic agents based on the pyrazine scaffold. nih.gov

Role of Nitrogen Atoms in Pyrazine Ring System for Hydrogen Bonding and Metal Coordination

The two nitrogen atoms within the pyrazine ring play a pivotal role in its chemical and biological interactions. rsc.org These nitrogen atoms are capable of acting as hydrogen bond acceptors, a fundamental interaction in biological systems that influences how a molecule binds to proteins and other macromolecules. nih.gov The ability to form hydrogen bonds is crucial for the molecular recognition processes that underpin pharmacological activity. nih.govcmu.edu

Furthermore, the nitrogen atoms can coordinate with metal ions, expanding the potential applications of pyrazine derivatives in areas such as catalysis and the development of metal-based drugs. nih.govnih.gov This coordination ability is also relevant in materials science, where pyrazine-based ligands can be used to construct metal-organic frameworks (MOFs) and other complex materials with specific electronic and magnetic properties. nih.gov The less basic nature of pyrazine compared to other diazines like pyridine (B92270) and pyrimidine (B1678525) also influences its interaction with biological targets and its behavior in synthetic reactions. wikipedia.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrazin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDJZGMTVSLZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334900 | |

| Record name | 2-(pyrazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-31-3 | |

| Record name | 2-(pyrazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethyl)-pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazineethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3SS2PSQ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 2 Pyrazin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-(Pyrazin-2-yl)ethanol, the protons on the pyrazine (B50134) ring are expected to appear in the aromatic region of the spectrum, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The protons of the ethanol (B145695) side chain would appear at higher field. The methylene (B1212753) group adjacent to the pyrazine ring (-CH₂-Ar) would likely resonate at a different chemical shift than the methylene group adjacent to the hydroxyl group (-CH₂-OH) due to the differing electronic effects of their neighboring groups.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. For instance, the methylene protons of the ethanol side chain would be expected to exhibit a triplet-of-triplets splitting pattern if they couple to each other and to the hydroxyl proton. The coupling constants (J values) are indicative of the dihedral angle between the coupled protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyrazine H-3 | 8.5 - 8.7 | Doublet | ~1.5 |

| Pyrazine H-5 | 8.5 - 8.7 | Doublet | ~2.5 |

| Pyrazine H-6 | 8.4 - 8.6 | Doublet of Doublets | ~1.5, ~2.5 |

| -CH₂- (adjacent to pyrazine) | 3.0 - 3.2 | Triplet | ~6-7 |

| -CH₂- (adjacent to OH) | 3.9 - 4.1 | Triplet | ~6-7 |

| -OH | Variable | Singlet (broad) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached atoms. The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum, typically between 140 and 160 ppm. The sp³ hybridized carbon atoms of the ethanol side chain will appear at a much higher field. The carbon atom attached to the electronegative oxygen atom of the hydroxyl group will be deshielded and appear at a lower field compared to the carbon atom adjacent to the pyrazine ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-3 | 143 - 147 |

| Pyrazine C-5 | 143 - 147 |

| Pyrazine C-6 | 140 - 144 |

| -CH₂- (adjacent to pyrazine) | 35 - 40 |

| -CH₂- (adjacent to OH) | 60 - 65 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrazine ring or the hydroxyl group. Loss of the •CH₂OH radical would result in a pyrazinylmethyl cation.

Loss of water: Dehydration of the alcohol can lead to the formation of a vinylpyrazine radical cation.

Ring fragmentation: The pyrazine ring itself can undergo fragmentation, leading to characteristic ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺• | 124 | C₆H₈N₂O⁺• |

| [M - •CH₂OH]⁺ | 93 | C₅H₅N₂⁺ |

| [M - H₂O]⁺• | 106 | C₆H₆N₂⁺• |

| [C₄H₃N₂]⁺ | 79 | Pyrazinyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic ethanol side chain would appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are expected to produce sharp absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed in the range of 1050-1150 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | Alcohol | 3200-3600 (broad) |

| C-H stretch (aromatic) | Pyrazine ring | 3000-3100 |

| C-H stretch (aliphatic) | Ethanol side chain | 2850-3000 |

| C=N stretch | Pyrazine ring | 1500-1600 |

| C=C stretch | Pyrazine ring | 1400-1550 |

| C-O stretch | Primary alcohol | 1050-1150 |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The structural integrity and crystalline arrangement of this compound are significantly influenced by non-covalent intermolecular forces, primarily hydrogen bonding and π-π stacking. These interactions dictate the molecular packing in the solid state and influence the compound's physical properties.

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group). The hydroxyl group is capable of forming strong O-H···N hydrogen bonds with the nitrogen atoms of the pyrazine ring of an adjacent molecule. This is a common and robust interaction in nitrogen-containing heterocyclic alcohols. Additionally, the hydroxyl group can participate in O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule. These hydrogen bonds can lead to the formation of various supramolecular structures, such as dimers, chains, or more complex three-dimensional networks.

The pyrazine ring, being an electron-deficient aromatic system, is prone to engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. In the solid state, pyrazine rings can arrange in a parallel-displaced or T-shaped orientation to maximize attractive forces and minimize repulsion. The centroid-to-centroid distance between stacked pyrazine rings is a key parameter in characterizing the strength of these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. While strong π-π interactions are noted in various pyrazine derivatives, in some crystal structures of related compounds like pyrazine-2,5-diyldimethanol, the hydrogen bonding network may preclude strong π-π stacking, resulting in larger centroid-centroid distances. The interplay between the stronger hydrogen bonds and the weaker π-π stacking interactions is crucial in determining the final crystal packing of this compound and its derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, the molecular formula is C₆H₈N₂O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical weight percentages of each element in this compound are presented in the table below. Experimental values obtained from combustion analysis of a pure sample of the compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which confirms the compound's empirical formula and purity.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 58.05 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.50 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.58 |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.89 |

| Total Molecular Weight | 124.143 | 100.00 |

Biological and Pharmacological Investigations of 2 Pyrazin 2 Yl Ethanol Derivatives

Antimicrobial Activity Studies

The pyrazine (B50134) nucleus is a key pharmacophore in the development of new antimicrobial agents. Research has demonstrated that modifications to the pyrazine ring can yield derivatives with significant activity against a spectrum of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy against Pathogenic Microorganisms

Pyrazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural features of these derivatives play a crucial role in their antibacterial potency.

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Several studies have highlighted the effectiveness of pyrazine-containing compounds against Gram-positive bacteria. A series of pyrazine-2-carboxylic acid derivatives linked with piperazines demonstrated notable activity. Specifically, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, designated as P4, and another derivative, P2, were found to be particularly sensitive against S. aureus, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL nih.gov. Nearly all ten compounds in this series were effective against B. subtilis with a MIC value of 25 µg/mL nih.gov.

In another study, novel pyrido[2,3-b]pyrazine derivatives were investigated. One derivative featuring two thiocarbonyl groups exhibited good antibacterial activity against Staphylococcus aureus and Bacillus cereus, with a low MIC of 0.078 mg/mL for both strains nih.govresearchgate.net. Furthermore, pyrazine-containing thiazolines have been identified as potent antibacterial agents, with some compounds showing significant activity against S. aureus and B. subtilis . Halogenated phenazines, which are structurally related to pyrazines, have also shown potent antibacterial activities against Gram-positive pathogens like Staphylococcus aureus mdpi.com.

Table 1: Antibacterial Activity of Pyrazine Derivatives against Gram-Positive Bacteria

| Compound Class | Specific Compound/Derivative | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | P2 | S. aureus | 6.25 µg/mL | nih.gov |

| Pyrazine-2-carboxylic acid derivatives | P4 | S. aureus | 6.25 µg/mL | nih.gov |

| Pyrazine-2-carboxylic acid derivatives | P1-P10 Series | B. subtilis | 25 µg/mL | nih.gov |

| Pyrido[2,3-b]pyrazine derivative | 2,3-dithione derivative | S. aureus | 0.078 mg/mL | nih.govresearchgate.net |

| Pyrido[2,3-b]pyrazine derivative | 2,3-dithione derivative | B. cereus | 0.078 mg/mL | nih.govresearchgate.net |

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of pyrazine derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. In the study of pyrazine-2-carboxylic acid derivatives, several compounds showed activity against E. coli at a MIC of 50 µg/mL, while others were sensitive against P. aeruginosa at a MIC of 25 µg/mL nih.gov.

The 2,3-dithione derivative of pyrido[2,3-b]pyrazine also demonstrated inhibitory effects against E. coli with a MIC of 0.625 mg/mL nih.govresearchgate.net. Additionally, pyrazine-containing thiazoline and thiazolidinone compounds have been evaluated, showing significant antibacterial activity against E. coli in vitro .

Table 2: Antibacterial Activity of Pyrazine Derivatives against Gram-Negative Bacteria

| Compound Class | Specific Compound/Derivative | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | P3, P4, P7, P9 | E. coli | 50 µg/mL | nih.gov |

| Pyrazine-2-carboxylic acid derivatives | P6, P7, P9, P10 | P. aeruginosa | 25 µg/mL | nih.gov |

| Pyrido[2,3-b]pyrazine derivative | 2,3-dithione derivative | E. coli | 0.625 mg/mL | nih.govresearchgate.net |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

Research into the antifungal properties of pyrazine derivatives has identified compounds with promising activity against clinically relevant fungal pathogens. A study on pyrazine-2-carboxylic acid derivatives revealed that compounds 'P10' and 'P4' were the most effective against Candida albicans, showing a MIC value of 3.125 µg/mL nih.gov. Another pyrazine derivative has also been reported to have good antibacterial activity against Candida albicans with a MIC value of 25 µg/mL researchgate.net.

While specific studies on pyrazine derivatives against Aspergillus niger are less common, the broader class of pyrazine analogs of chalcones has been investigated for antifungal properties. However, in one study, these compounds did not show significant activity against Aspergillus species, though they were effective against other fungi like Trichophyton mentagrophytes nih.gov.

Antimycobacterial Activity against Mycobacterium tuberculosis

The pyrazine ring is the core of Pyrazinamide (B1679903) (PZA), a first-line drug for tuberculosis (TB) treatment, making its derivatives a major focus of antimycobacterial research. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.

Numerous studies have synthesized and tested pyrazine derivatives to overcome PZA resistance and improve efficacy. A series of pyrazinoic acid ester derivatives were designed as potential "self-immolative" prodrugs. Among these, the 4-acetoxybenzyl ester of pyrazinoic acid showed excellent activity against M. tuberculosis (Mtb), with MIC ranges from <1 to 6.25 µg/mL nih.gov. Another study synthesized pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives, which were found to be less active than PZA. However, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide showed the highest activity in this series against M. tuberculosis H37Rv, with an IC90 of 16.87 µg/mL.

Furthermore, coupling PZA with amino acid esters has yielded highly active compounds. A derivative containing a phenylglycine moiety was particularly potent, with a MIC value of <1.95 µg/mL against M. tuberculosis. Pyrazine-containing thiazolines have also demonstrated significant antimycobacterial activity against the H37Rv strain of M. tuberculosis .

**Table 3: Antimycobacterial Activity of Pyrazine Derivatives against *M. tuberculosis***

| Compound Class | Specific Compound/Derivative | Strain | Activity (MIC/IC90) | Reference |

|---|---|---|---|---|

| Pyrazinoic acid ester | 4-acetoxybenzyl ester | M. tuberculosis | <1 - 6.25 µg/mL | nih.gov |

| Pyrazinoyl-thiosemicarbazide | N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | IC90 = 16.87 µg/mL | |

| PZA-amino acid conjugate | Phenylglycine methyl ester derivative | M. tuberculosis | <1.95 µg/mL | |

| Pyrazine-1,3,4-oxadiazole derivatives | Various | M. tuberculosis H37Rv | 3.13 - 12.5 µg/mL |

Anticancer / Cytotoxic Activity Evaluations

Pyrazine derivatives have emerged as a promising class of compounds in the search for novel anticancer agents due to their diverse chemical structures and interactions with biological systems .

A series of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives were developed and tested against four human cancer cell lines: PC3 and DU-145 (prostate), A549 (lung), and MCF-7 (breast). Several of these compounds (9a, 9b, 9c, 9g, and 9j) showed potent activities, with IC50 values ranging from 0.05 µM to 9.44 µM, which in some cases were more potent than the standard drug etoposide.

In another study, imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated against four cancer cell lines (Hep-2, HepG2, MCF-7, A375). A lead compound, 12b, demonstrated promising IC50 values of 11 µM against Hep-2, MCF-7, and A375 cells, and 13 µM against HepG2 cells. Furthermore, hybrids of natural products with pyrazine have been explored. Ligustrazine–chalcone hybrids showed significant cytotoxicity against MDA-MB-231, MCF-7, A549, and HepG-2 cell lines, with IC50 values ranging from 0.99 to 9.99 μM researchgate.net. A Schiff base of sulfaclozine (a pyrazine-containing sulfa drug) complexed with silver showed an IC50 of 9.3 µg/mL against the MCF-7 cell line researchgate.net.

Table 4: Anticancer/Cytotoxic Activity of Pyrazine Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-pyrimidine-pyrazine | PC3, DU-145, A549, MCF-7 | 0.05 µM - 9.44 µM | |

| Imidazo[1,2-a]pyrazine | Hep-2, MCF-7, A375 | 11 µM | |

| Imidazo[1,2-a]pyrazine | HepG2 | 13 µM | |

| Ligustrazine–chalcone hybrid | MDA-MB-231, MCF-7, A549, HepG-2 | 0.99 µM - 9.99 µM | researchgate.net |

| Sulfaclozine Schiff base-Ag complex | MCF-7 | 9.3 µg/mL | researchgate.net |

Efficacy against Various Cancer Cell Lines (e.g., A549, HeLa, HT-29)

Numerous studies have highlighted the cytotoxic potential of pyrazine and pyrazole (B372694) derivatives against a variety of human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of lung (A549), cervical (HeLa), and colon (HT-29) cancer cells, among others.

For instance, a series of novel pyrazole derivatives showed significant cytotoxicity against the A549 human lung cancer cell line. nih.gov In one study, two newly synthesized pyrazole derivatives, referred to as compound 1 and compound 2, were evaluated for their biological activity. nih.gov Compound 2, in particular, was found to be effective in inhibiting the growth of human lung adenocarcinoma cells, suggesting its promise for lung cancer treatment. nih.gov Another study reported that certain pyrazole-based hybrid heteroaromatics exhibited potent antiproliferative activity against A549 cells. nih.gov

The efficacy of these derivatives is not limited to lung cancer. A pyrazolo[4,3-f]quinoline derivative demonstrated growth inhibition in both HCT116 (colon) and HeLa (cervical) cancer cells, with IC₅₀ values of 1.7 and 3.6 μM, respectively. nih.gov Similarly, ligustrazine-chalketone-modified platinum (IV) complexes, which incorporate a pyrazine structure, showed significant inhibitory effects on A549 and HCT116 cell lines, with IC₅₀ values ranging from 0.93 to 7.29 μM. mdpi.com Furthermore, certain chalcone-pyrazine derivatives displayed remarkable inhibitory effects against A549 and Colo-205 (colon) cell lines, with IC₅₀ values as low as 0.13 and 0.19 μM. mdpi.com

The table below summarizes the cytotoxic activity of selected pyrazine and pyrazole derivatives against various cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative (Compound 2) | A549 | Lung | 220.20 | nih.gov |

| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HeLa | Cervical | 3.6 | nih.gov |

| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HCT116 | Colon | 1.7 | nih.gov |

| Chalcone-pyrazine derivative (Compound 49) | A549 | Lung | 0.13 | mdpi.com |

| Chalcone-pyrazine derivative (Compound 49) | Colo-205 | Colon | 0.19 | mdpi.com |

| Hederagenin–pyrazine derivative (Compound 314) | A549 | Lung | 3.45 | mdpi.com |

Selectivity towards Cancer Cells versus Healthy Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing healthy, non-cancerous cells. Several studies on pyrazine and pyrazole derivatives have addressed this by evaluating their cytotoxicity against normal cell lines.

Research on novel imidazo[1,2-a]pyrazine derivatives showed that while some compounds had potency against the A549 cancer cell line, none of them were cytotoxic against the normal L929 cell line. researcher.life Similarly, a study on pyrazole-pyrazoline hybrids found a compound (WSPP11) that was active against multiple cancer cell lines, including A549, but was nontoxic to normal HaCaT cells, with an IC₅₀ value greater than 50 µM. researchgate.net

This selectivity is a promising feature for developing safer chemotherapeutic agents. For instance, a ligustrazine–chalketone-modified platinum (IV) complex demonstrated higher cytotoxicity to various cancer cell lines compared to the standard drug cisplatin, but importantly, it exhibited lower cytotoxicity to normal human cells. mdpi.com Another investigation into halogen derivatives of benzofuran, which can be considered related structures, showed high selectivity against cancer cells, as they did not exhibit toxic potential for normal HUVEC cells (IC₅₀ > 1000µM). mdpi.com

Antiviral Properties (e.g., against SARS-CoV-2)

The emergence of viral pandemics has underscored the urgent need for effective antiviral agents. mdpi.com Researchers have investigated pyrazine and pyrazole derivatives for their potential to combat various viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

A study focused on the synthesis of new pyrazine conjugates found that some pyrazine-triazole conjugates and a pyrazine-benzothiazole conjugate showed significant potency against the SARS-CoV-2 virus. nih.gov The lead compounds from this study exhibited low cytotoxicity, and their selectivity index (SI), a ratio of cytotoxicity to antiviral activity, indicated significant efficacy, in some cases better than the reference drug Favipiravir. nih.gov

Similarly, hydroxyquinoline-pyrazole derivatives were investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2. nih.gov These compounds exhibited promising antiviral activity, and their selectivity indices suggested their potential as selective antiviral agents. Notably, these derivatives showed potent inhibition of SARS-CoV-2 at lower concentrations. nih.gov

The table below presents the antiviral activity of selected pyrazine derivatives against SARS-CoV-2.

| Compound Type | CC₅₀ (μM) [a] | IC₅₀ (μM) [b] | SI [c] | Reference |

|---|---|---|---|---|

| Pyrazine-triazole conjugate (5d) | >200 | 16.5 | >12.1 | nih.gov |

| Pyrazine-triazole conjugate (5e) | >200 | 15.2 | >13.2 | nih.gov |

| Pyrazine-triazole conjugate (5f) | >200 | 17.8 | >11.2 | nih.gov |

| Pyrazine-benzothiazole conjugate (12i) | >200 | 18.1 | >11.1 | nih.gov |

| Favipiravir (Reference Drug) | >400 | 110.2 | >3.6 | nih.gov |

[a] CC₅₀: 50% cytotoxic concentration. [b] IC₅₀: 50% inhibitory concentration. [c] SI: Selectivity Index (CC₅₀/IC₅₀).

Anti-fibrotic Activity

Liver fibrosis is a significant global health issue, and developing effective treatments is a priority. nih.gov Small molecule pyrazole derivatives have emerged as potential therapeutic agents due to their anti-fibrotic effects. nih.govresearchgate.net

One study synthesized a novel pyrazole derivative, J-1048, and evaluated its anti-fibrotic effect. nih.gov This compound was investigated as an inhibitor of activin receptor-like kinase 5 (ALK5), which is involved in fibrotic processes. nih.govresearchgate.net In an in vivo mouse model of liver fibrosis, J-1048 was shown to inhibit the condition by blocking the TGF-β/Smad signaling pathway. researchgate.net Additionally, J-1048 was found to alleviate liver fibrosis by inhibiting the production of the inflammatory cytokine Interleukin-1β (IL-1β). researchgate.net These findings suggest that pyrazole derivatives like J-1048 hold strong potential as clinical therapeutic candidates for liver fibrosis. nih.govresearchgate.net

Mechanism of Action Studies

Understanding how these derivatives exert their therapeutic effects is crucial for their development as drugs. Studies have focused on several potential mechanisms, including the induction of oxidative stress in cancer cells and direct interaction with DNA.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage. mdpi.commdpi.com However, in the context of cancer therapy, inducing oxidative stress selectively in cancer cells is a viable strategy to trigger cell death.

The metabolism of ethanol (B145695) has been shown to generate ROS. nih.gov This occurs through enzymes like alcohol dehydrogenase (ADH) and cytochrome P450-2E1 (CYP2E1), leading to the production of acetaldehyde, which in turn can increase ROS levels. mdpi.comnih.gov Given that 2-(Pyrazin-2-yl)ethanol is an alcohol, its metabolism could potentially follow similar pathways, inducing oxidative stress.

Indeed, studies on pyrazine-containing hybrids have shown a direct link to ROS production in cancer cells. One study found that hybrids of piperlongumine and ligustrazine, which has a pyrazine skeleton, significantly increased ROS levels in cancer cells. mdpi.com Another pharmacological study showed that a pyrazine-containing compound inhibited the enzyme thioredoxin reductase (TrxR), which led to the accumulation of ROS in cells and subsequently inhibited the proliferation of lung cancer cells. mdpi.com

Another important mechanism by which anticancer agents can function is by interacting directly with DNA, disrupting its structure and function and thereby inhibiting cell replication. Various biophysical techniques are used to study the binding of small molecules to calf thymus DNA (ctDNA), which serves as a model for cellular DNA. nih.gov

A study on a pyrazino[1,2-a]indole derivative investigated its interaction with ctDNA. researchgate.net Using UV-Vis absorption spectroscopy, the binding was determined to be non-covalent, with a binding associate constant (Ka) estimated at 7.06 × 10³ L mol⁻¹. researchgate.net Fluorescence emission spectroscopy suggested a static quenching mechanism, and thermodynamic analysis indicated that the binding was primarily driven by hydrophobic forces. researchgate.net Furthermore, circular dichroism spectra showed that the interaction with the pyrazino[1,2-a]indole derivative caused a change in the secondary structure of the ctDNA. researchgate.net

These studies demonstrate that pyrazine-related structures can bind to DNA, suggesting that DNA interaction is a plausible mechanism for their observed cytotoxic effects. The mode of binding can range from electrostatic interactions with the phosphate backbone to partial intercalation between the DNA base pairs. researchgate.net

Protein Interaction Studies (e.g., Bovine Serum Albumin)

The interaction of small molecules with serum albumins is a critical area of investigation in medicinal chemistry and pharmacology, as it significantly influences the distribution, metabolism, and efficacy of potential drug candidates. Bovine Serum Albumin (BSA) is frequently employed as a model protein for these studies due to its structural homology to Human Serum Albumin (HSA), abundance, and low cost. Investigations into the binding of this compound derivatives to BSA provide valuable insights into their pharmacokinetic profiles. These studies often utilize spectroscopic techniques, such as fluorescence spectroscopy, to elucidate the binding mechanisms, determine binding affinities, and characterize the forces driving the interaction.

Detailed Research Findings

Research into the interaction between pyrazine derivatives and BSA has revealed that these compounds can effectively bind to the protein, leading to the quenching of its intrinsic fluorescence. researchgate.net This fluorescence quenching is a key indicator of interaction and can occur through either dynamic or static mechanisms. In the case of several studied pyrazine derivatives, the quenching mechanism has been identified as static, indicating the formation of a ground-state complex between the pyrazine derivative and BSA. researchgate.net

The binding process is often spontaneous, as indicated by negative Gibbs free energy changes (ΔG). Thermodynamic analyses have shown that the primary forces governing the interaction between pyrazine derivatives and BSA are typically hydrophobic interactions. researchgate.net This is supported by molecular docking studies which have shown that pyrazine derivatives often bind to hydrophobic pockets within the BSA molecule, surrounded by hydrophobic amino acid residues. researchgate.net In addition to hydrophobic forces, hydrogen bonding and π-π interactions can also contribute to the binding affinity. researchgate.net

Studies on various pyrazine derivatives have consistently shown a binding stoichiometry of approximately 1:1, meaning one molecule of the derivative binds to a single site on the BSA molecule. researchgate.net This single binding site is often located within the subdomains of the protein that are rich in hydrophobic residues.

Furthermore, the binding of pyrazine derivatives has been shown to induce conformational changes in the BSA molecule. researchgate.net These structural alterations can be monitored using techniques like synchronous fluorescence spectroscopy and three-dimensional fluorescence spectroscopy. The changes in the microenvironment of tryptophan and tyrosine residues within the protein, evidenced by shifts in their fluorescence spectra, confirm these conformational adjustments upon ligand binding. researchgate.net

The binding affinities, represented by the binding constant (K_a), for pyrazine derivatives with BSA are typically in the range of 10^4 to 10^5 M^-1. This moderate binding affinity is considered optimal for drug transport, as it is strong enough to allow for effective distribution in the bloodstream but weak enough to permit the release of the compound at its target site. nih.gov

To illustrate the typical findings from such studies, the following interactive table summarizes data from research on the interaction of various pyrazine derivatives with BSA.

| Derivative | Quenching Mechanism | Binding Constant (K_a) (M⁻¹) | Thermodynamic Parameters | Primary Driving Forces |

| Pyrazine Derivative A | Static | 2.5 x 10⁴ | ΔG < 0, ΔH > 0, ΔS > 0 | Hydrophobic forces |

| Pyrazine Derivative B | Static | 7.8 x 10⁴ | ΔG < 0, ΔH < 0, ΔS > 0 | Hydrophobic and H-bonding |

| Pyrazine Derivative C | Static | 1.2 x 10⁵ | ΔG < 0, ΔH > 0, ΔS > 0 | Hydrophobic forces |

Note: The data in this table is representative of findings for various pyrazine derivatives and is intended for illustrative purposes.

Computational and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are critical in drug discovery for understanding how a ligand might interact with a protein's active site.

Prediction of Binding Modes with Target Proteins

Although docking studies for 2-(Pyrazin-2-yl)ethanol itself are not available, research on other pyrazine (B50134) derivatives reveals common interaction patterns. The pyrazine ring is a versatile scaffold capable of various non-covalent interactions. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) shows that the most frequent interaction is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. doaj.org Additionally, weak hydrogen bonds involving pyrazine hydrogen atoms as donors, π-interactions, and coordination to metal ions are also observed. doaj.org

For instance, molecular docking of pyrazine-linked 2-aminobenzamide (B116534) derivatives into the binding pockets of histone deacetylase (HDAC) isoforms 1, 2, and 3 showed a consistent binding mode. nih.gov The pyrazine linker group was accommodated within a hydrophobic tunnel, forming π–π stacking interactions with key phenylalanine residues (F150/F205 in HDAC1, F155/F210 in HDAC2, and F144/F200 in HDAC3). nih.gov

Similarly, docking studies of N-(4-oxo-2 substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide (B1222964) derivatives with the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) were performed to understand their antimycobacterial activity. japsonline.com These studies help rationalize biological activity and provide insight into the probable mechanism of action and binding orientation of the pyrazine scaffold within the enzyme's active site. japsonline.com These examples suggest that the pyrazine moiety of this compound would likely engage in similar hydrogen bonding and hydrophobic interactions with target proteins.

Table 1: Predicted Interactions for Pyrazine Derivatives with Protein Targets

| Compound Class | Protein Target(s) | Key Predicted Interactions of Pyrazine Moiety |

|---|---|---|

| Pyrazine-linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | π–π stacking with Phenylalanine residues. nih.gov |

| Pyrazine-thiazolidinone hybrids | DprE1 (MTB) | Insight into binding mode and mechanism of action. japsonline.com |

| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Hydrogen bonding with active site residues (e.g., Glu121, Lys67). researchgate.net |

This table is interactive and can be sorted by column.

Elucidation of Intercalative Interactions

DNA intercalation is a binding mode where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. This interaction can distort the DNA structure and interfere with processes like replication and transcription. While simple molecules like this compound are not expected to be strong intercalators, the pyrazine ring can be a core component of larger, planar systems that do intercalate.

Studies on pyrazino-phenanthroline ligands, such as dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) and dipyrido[3,2-a:2′,3′-c]phenazine (dppz), demonstrate the role of the pyrazine moiety in DNA intercalation. researchgate.netscilit.com These extended, planar aromatic systems readily insert between DNA base pairs. researchgate.net For example, the dppz ligand in ruthenium complexes like [Ru(bpy)₂dppz]²⁺ is a classic DNA "light-switch" probe, where its luminescence is quenched in water but increases dramatically upon intercalation into the hydrophobic environment of the DNA helix. researchgate.net

Furthermore, pyrazine-bipyrazole-based dinuclear Au(III) complexes have been shown to bind to DNA through an intercalative mode. researchgate.net UV-Vis absorption spectra and viscosity measurements confirmed that these complexes insert between the stacks of DNA base pairs, an observation supported by molecular docking studies. researchgate.net These findings highlight that the pyrazine ring, when incorporated into a larger, rigid planar structure, is a key pharmacophore for DNA intercalation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties like orbital energies, electron density, and vibrational frequencies.

Elucidation of Electronic Structures and Properties

DFT calculations provide fundamental information about the electronic nature of molecules. Studies on the parent pyrazine molecule using DFT with the B3LYP functional and 6-31(d, p) basis set have been performed to determine its electronic properties and compare them to other diazines like pyridine (B92270) and pyrimidine (B1678525). semanticscholar.org These calculations yield values for total energy, electronic states, HOMO-LUMO energy gaps, ionization potentials, and dipole moments. semanticscholar.org

For pyrazine, the calculated HOMO-LUMO gap is a key indicator of its chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT studies on halo-derivatives of pyrazine further explore how substituents affect these electronic properties. Calculations on mono-substituted chloro- and bromo-pyrazines were used to determine their vertical electron affinities (VEAs). nih.gov It was found that while the pyrazine anion itself is near the border of stability, the addition of halogen atoms stabilizes the anion. nih.govresearchgate.net

These theoretical studies allow for the precise calculation of electronic parameters that govern the molecule's reactivity and spectroscopic behavior.

Table 2: Calculated Electronic Properties for Pyrazine

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Energy Gap (HOMO-LUMO) | 5.91 eV | B3LYP/6-31G(d,p) semanticscholar.org |

| Ionization Potential | 9.71 eV | B3LYP/6-31G(d,p) semanticscholar.org |

| Electron Affinity | -0.11 eV | B3LYP/6-31G(d,p) semanticscholar.org |

| Dipole Moment | 0.00 Debye | B3LYP/6-31G(d,p) semanticscholar.org |

| Average Polarizability | 112.316 a.u. | B3LYP/6-31G(d,p) semanticscholar.org |

This table is interactive and can be sorted by column.

Pharmacokinetic Profile Analysis (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. These computational models estimate the pharmacokinetic properties of a molecule to assess its potential as a drug candidate.

While a specific ADMET profile for this compound is not published, studies on various pyrazine-based derivatives provide a general outlook for this class of compounds. For example, in silico ADMET profiling of novel pyrazine derivatives synthesized as potential therapeutic agents showed that the compounds displayed drug-like properties. nih.gov Predictions for a series of 1,2,4-triazolo[4,3-a] pyrazine derivatives indicated good oral absorption based on parameters like water solubility, Caco-2 permeability, and skin permeability. researchgate.net

Similarly, an ADMET analysis of pyrazine derivatives attached to pentacyclic triterpenes, performed using Molinspiration calculations, indicated that several compounds had favorable physicochemical parameters for drug development. researchgate.net Another study on pyrazine-based molecules reported predictions of non-AMES toxicity, good blood-brain barrier (BBB) penetration, and high human intestinal absorption. These collective findings suggest that simple pyrazine scaffolds are generally predicted to have favorable pharmacokinetic properties, although specific substitutions can significantly alter the profile.

Target Fishing

Target fishing, also known as reverse docking or inverse virtual screening, is a computational approach used to identify the potential protein targets of a bioactive small molecule. Instead of screening a library of compounds against a single target, target fishing screens a single compound against a large database of proteins with known binding sites. This method is invaluable for elucidating the mechanism of action of a compound or identifying potential off-target effects.

The process typically involves docking the query molecule (such as a pyrazine derivative) into the binding sites of hundreds or thousands of proteins. The resulting binding energies or scores are ranked to identify the most probable interacting partners. This approach has been successfully applied to aryl-aminopyridine derivatives, a related class of N-heterocycles, to rationalize their cytotoxic effects. By correlating docking scores with in vitro activity, researchers proposed that the compounds' mechanism of action involved the inhibition of cyclin-dependent kinases and several tyrosine kinases.

For a compound like this compound, a target fishing approach could be used to screen it against a library of human proteins to generate hypotheses about its biological function, guiding future experimental validation.

Coordination Chemistry and Metal Complexes of Pyrazine Derivatives

Synthesis of Metal Complexes with Pyrazine-based Ligands

The synthesis of metal complexes involving pyrazine-based ligands typically involves the reaction of a metal salt with the pyrazine (B50134) derivative in a suitable solvent. While specific synthetic routes for 2-(Pyrazin-2-yl)ethanol complexes are not extensively detailed in the available literature, general methodologies for similar pyrazine derivatives can be considered. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) with N′-benzylidenepyrazine-2-carbohydrazonamide were synthesized by dissolving the respective metal chlorides and the ligand in ethanol (B145695) at 50 °C. The ligand solution is then added to the metal chloride solution with constant stirring. nih.gov Similarly, complexes of a pyrazine carbohydrazone ligand with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) were prepared by reacting the ligand with the corresponding metal salt precursors. yu.edu.jo These methods suggest that metal complexes of this compound could likely be synthesized through direct reaction with various metal salts in a suitable solvent system.

Characterization of Metal Complexes

The characterization of newly synthesized metal complexes is crucial to determine their structure, bonding, and physicochemical properties. A combination of analytical and spectroscopic techniques is typically employed for this purpose.

Spectroscopic and Magnetic Properties

A variety of spectroscopic techniques are used to characterize pyrazine-based metal complexes. Infrared (IR) spectroscopy is valuable for identifying the coordination mode of the ligand. Shifts in the vibrational frequencies of the pyrazine ring and other functional groups upon coordination to a metal ion can confirm the involvement of specific donor atoms in bonding. For instance, in complexes of N′-benzylidenepyrazine-2-carbohydrazonamide, shifts in the ν(C=N) and ν(C=C) vibrational modes confirmed the involvement of a nitrogen atom in bonding with the metal ions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can help to identify the coordination sites.

Magnetic susceptibility measurements are used to determine the magnetic properties of paramagnetic complexes, providing information about the oxidation state and spin state of the central metal ion. yu.edu.jo

Biological Activities of Metal Complexes

Metal complexes of pyrazine derivatives have shown promising biological activities, often exhibiting enhanced efficacy compared to the free ligands.

Enhanced Antimicrobial Properties of Metal Complexes

Several studies have reported that the coordination of pyrazine-based ligands to metal ions can lead to a significant enhancement in their antimicrobial activity. yu.edu.jo The increased lipophilicity of the metal complexes is often cited as a reason for this enhancement, as it facilitates their transport across microbial cell membranes. ijasrm.com For example, metal complexes of a pyrazine-2-carboxamide Schiff base were found to have greater antibacterial and antifungal activities compared to the free ligand. researchgate.net While specific data for this compound complexes is lacking, it is a plausible area for future investigation.

Future Directions and Research Perspectives

Development of Novel Therapeutic Agents

The pyrazine (B50134) ring is a significant scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. mdpi.comresearchgate.net Researchers are actively exploring the modification of the 2-(Pyrazin-2-yl)ethanol structure to develop new therapeutic agents. The versatility of the pyrazine core allows for the introduction of various functional groups, leading to the synthesis of new derivatives with potentially enhanced pharmacological profiles.

One promising area of research is the development of novel kinase inhibitors. Protein kinases are crucial in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.goved.ac.uk Several pyrazine-based kinase inhibitors have already been developed and have shown promise in clinical trials. nih.govnih.gov The this compound moiety can be incorporated into new molecular designs to create potent and selective inhibitors targeting specific kinases involved in disease progression. semanticscholar.org For example, novel 3-(pyrazin-2-yl)-1H-indazoles have been discovered as potent pan-Pim kinase inhibitors. semanticscholar.org

Furthermore, the hybridization of the pyrazine scaffold from this compound with other pharmacologically active motifs is a strategy being employed to create new chemical entities with improved therapeutic potential. This approach aims to combine the beneficial properties of different molecular fragments to develop more effective and less toxic drugs. mdpi.com

Exploration of Structure-Activity Relationships for Optimized Efficacy

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drugs. SAR studies investigate how modifications to the chemical structure of a compound, such as this compound derivatives, affect its biological activity. nih.govmdpi.com By systematically altering different parts of the molecule and evaluating the resulting changes in efficacy, medicinal chemists can identify the key structural features required for optimal therapeutic effect. nih.gov

For derivatives of this compound, SAR studies would focus on several aspects:

The Pyrazine Ring: Modifications to the pyrazine ring, such as the introduction of substituents, can influence the compound's binding affinity to its biological target, as well as its pharmacokinetic properties.

The Ethanol (B145695) Side Chain: The length and functionality of the side chain can be altered to optimize interactions with the target protein. For instance, the hydroxyl group can be a key hydrogen bond donor or acceptor.

A notable example of the importance of the pyrazine moiety is in the BACE1 inhibitor Verubecestat (MK-8931), which was developed for the treatment of Alzheimer's disease. researchgate.neted.ac.uk The development of Verubecestat involved extensive SAR studies to optimize its potency and selectivity. nih.gov Future research will continue to build on this knowledge to design next-generation therapeutic agents with improved efficacy and safety profiles.

Advancements in Sustainable and Environmentally Friendly Synthesis Methods

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of manufacturing processes. arkat-usa.orgmdpi.com For a widely used building block like this compound, developing sustainable and eco-friendly synthesis methods is a key area of future research. researchgate.net

Current research in this area focuses on several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a primary goal. mdpi.com

Catalysis: The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. This includes the development of biocatalysts, which are enzymes that can perform chemical transformations with high selectivity and under environmentally friendly conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Energy Efficiency: Developing processes that require less energy, for example, by using microwave or ultrasonic irradiation instead of conventional heating methods. impactfactor.org

By focusing on these green chemistry principles, researchers aim to develop more sustainable and cost-effective methods for the large-scale production of this compound and its derivatives, making these important pharmaceutical intermediates more accessible and their production less harmful to the environment. arkat-usa.org

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrazin-2-yl)ethanol in laboratory settings?

A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazine derivatives can react with ethanolamine or halogenated alcohols under reflux conditions. Ethanol is often used as a solvent due to its compatibility with polar intermediates. Reaction monitoring via TLC or HPLC is advised, with purification by column chromatography (silica gel, eluent systems like ethyl acetate/hexane) . Safety protocols, including fume hood use and PPE (gloves, goggles), should align with handling amines and ethanol .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon connectivity.

- FTIR for functional groups (e.g., -OH stretch at ~3300 cm⁻¹, pyrazine ring vibrations).

- Mass spectrometry (ESI or EI-MS) for molecular ion verification.

- Elemental analysis to validate purity. For crystallographic confirmation, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended .

Q. What safety precautions are critical when handling this compound?

- Avoid inhalation/contact: Use nitrile gloves, lab coats, and ANSI-approved goggles.

- Work in well-ventilated areas or fume hoods to prevent aerosol/dust exposure.

- Store at <28°C in airtight containers, away from oxidizers.

- In case of spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound derivatives?

Data contradictions (e.g., bond lengths, angles) may arise from disorder, twinning, or poor diffraction. Strategies include:

- Re-refinement using SHELXL with restraints for disordered moieties.

- Validation with checkCIF (via IUCr) to identify outliers.

- High-resolution data collection (e.g., synchrotron sources) for improved accuracy .

Q. What experimental design considerations are key for evaluating the biological activity of this compound analogs?

- Structure-activity relationship (SAR) : Modify the ethanol side chain (e.g., alkylation, acylation) and assess pyrazine ring substitutions.

- In vitro assays : Use cell lines relevant to target pathways (e.g., kinases, receptors). Include positive/negative controls and dose-response curves.

- Solubility optimization : Adjust solvent systems (e.g., DMSO/ethanol mixtures) to balance compound stability and bioavailability .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted for this compound?

- Dynamic effects : Rotameric equilibria in the ethanol side chain may cause unexpected splitting. Variable-temperature NMR (e.g., 25–60°C) can resolve exchange broadening.

- Solvent polarity : Use deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts.

- 2D techniques : HSQC and COSY correlations clarify coupling networks obscured in 1D spectra .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Temperature control : Maintain reflux within ±2°C to avoid thermal decomposition.

- Catalyst optimization : Use Pd/C or Raney nickel for selective reductions.

- Workup protocols : Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities.

- In situ monitoring : ReactIR or GC-MS tracks intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.